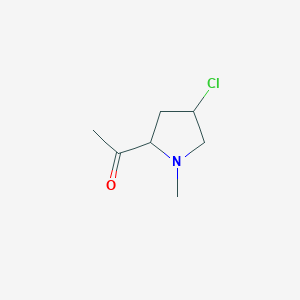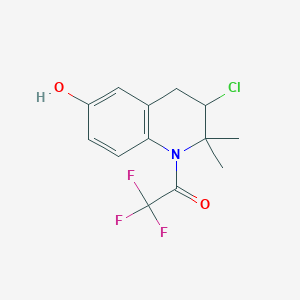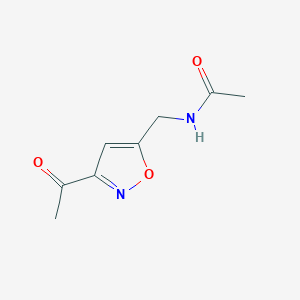![molecular formula C32H27N3O2 B15210025 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organic compound that belongs to the class of dibenzoazepines. This compound features a unique structure that includes two oxazoline rings and a dibenzoazepine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves multiple steps. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This step is crucial for forming the dibenzoazepine core. Subsequent steps may involve N-acetylation of the amino group to facilitate coupling reactions, such as Suzuki–Miyaura cross-coupling and Ullmann-type intramolecular coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
作用機序
The mechanism of action of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other dibenzoazepines and their derivatives, such as:
Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with similar therapeutic uses.
Imipramine: A tricyclic antidepressant with a dibenzoazepine structure.
Uniqueness
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dual oxazoline rings, which confer distinct chemical properties and potential biological activities. This structural feature sets it apart from other dibenzoazepines and enhances its versatility in various applications .
特性
分子式 |
C32H27N3O2 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-6,11-dihydro-5H-benzo[b][1]benzazepin-10-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H27N3O2/c1-3-9-21(10-4-1)27-19-36-31(33-27)25-15-7-13-23-17-18-24-14-8-16-26(30(24)35-29(23)25)32-34-28(20-37-32)22-11-5-2-6-12-22/h1-16,27-28,35H,17-20H2/t27-,28-/m1/s1 |
InChIキー |
JVOMKFVGDCZNJK-VSGBNLITSA-N |
異性体SMILES |
C1CC2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)NC5=C1C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7 |
正規SMILES |
C1CC2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)NC5=C1C=CC=C5C6=NC(CO6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
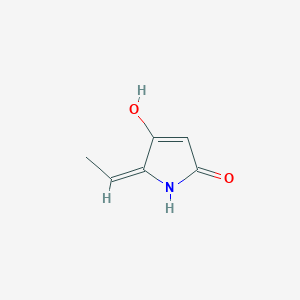
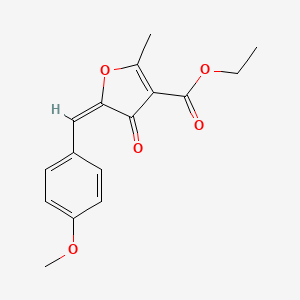
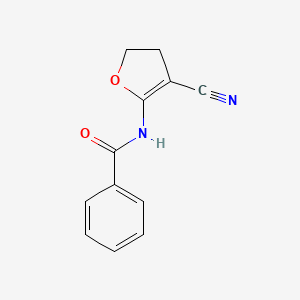
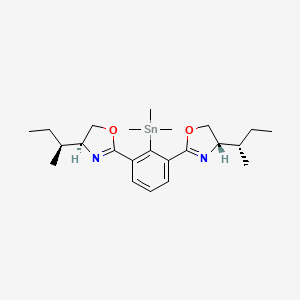

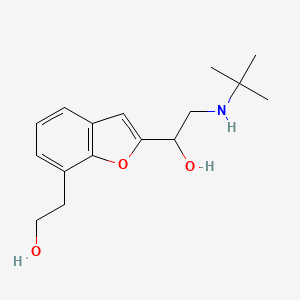
![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
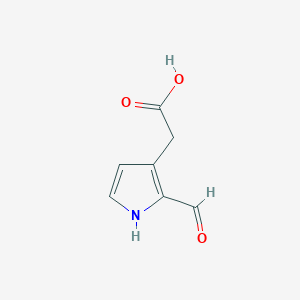
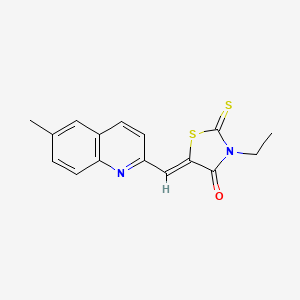
![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
